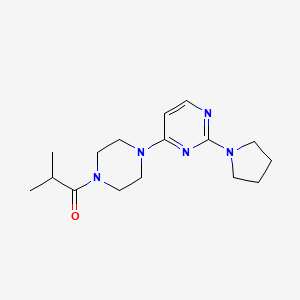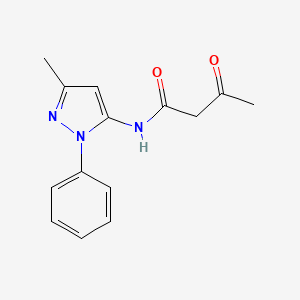![molecular formula C19H25N3O4 B5592268 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)
1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.18450629 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Research into related compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has contributed to the understanding of molecular structures and the conformation of piperazine rings in crystal lattices. The study by Faizi, Ahmad, and Golenya (2016) highlighted the chair conformation of piperazine rings and their dihedral angles with benzene rings, offering insights into the potential structural behaviors of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Synthetic Chemistry
Synthesis and modification of piperazine derivatives have been extensively explored. A study on the synthesis of new pyridine derivatives using amino-substituted benzothiazoles and chloropyridine-carboxylic acid demonstrated the versatility of piperazine-based compounds in generating a wide array of chemically significant derivatives (Patel, Agravat, & Shaikh, 2011). Another notable research focused on the synthesis of diverse trifluoromethyl heterocycles from a single precursor, showcasing the application of piperazine derivatives in creating complex molecular structures (Honey, Pasceri, Lewis, & Moody, 2012).
Pharmacological Applications
The compound [18F]p-MPPF, a piperazine derivative, has been studied for its potential in positron emission tomography (PET) imaging of the serotonergic system. Research by Plenevaux et al. (2000) evaluated its chemistry, radiochemistry, and application in animal and human PET studies, highlighting the compound's relevance in neuropharmacological research (Plenevaux et al., 2000).
Chiral Chromatography
The study of chiral 1,4-disubstituted piperazine derivatives on carbohydrate chiral stationary phases by Chilmonczyk et al. (2005) illustrated the importance of piperazine-based compounds in enantiomeric separation processes. This research has implications for the purification and analysis of chiral substances in pharmaceuticals (Chilmonczyk, Sienicki, Lozowicka, Lisowska-Kuźmicz, Jończyk, & Aboul‐Enein, 2005).
Materials Science
The compound's relevance extends to materials science, as illustrated by Heininger and Meloan (1992), who developed a resin with selectivity for the removal and recovery of chromate from contaminated water using a piperazine-based ligand. This research underscores the utility of such compounds in environmental remediation and selective ion exchange processes (Heininger & Meloan, 1992).
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-4-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-20-13-15(12-17(20)23)19(25)22-10-8-21(9-11-22)18(24)14-4-6-16(26-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYQRRFOEQZWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,9-dioxaspiro[5.5]undec-4-yl{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}amine](/img/structure/B5592191.png)
![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)
![3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]-2-phenylacetic acid](/img/structure/B5592207.png)
![[(E)-[3-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]thiourea](/img/structure/B5592208.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5592210.png)

![N-(3-FLUOROPHENYL)-N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYLAMINE](/img/structure/B5592224.png)
![3-BUTYL-5-{(E)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5592228.png)
![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)

![2-[4-[(2-Methyl-1,3-benzothiazol-6-yl)carbamoyl]-2-nitrophenyl]sulfanylacetic acid](/img/structure/B5592297.png)
